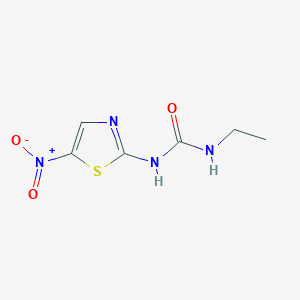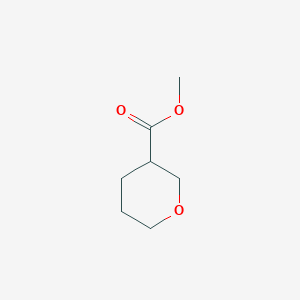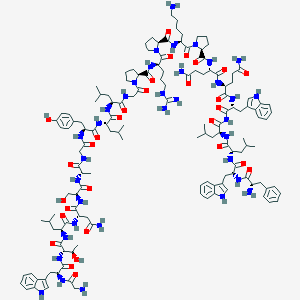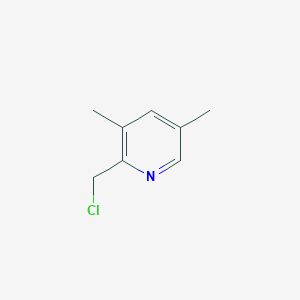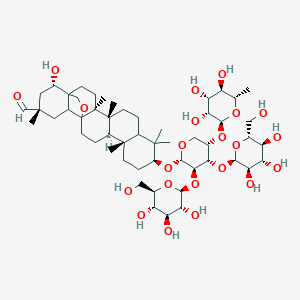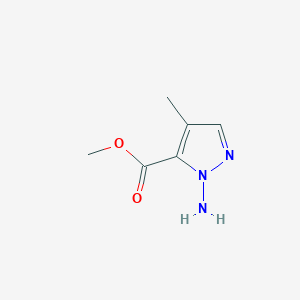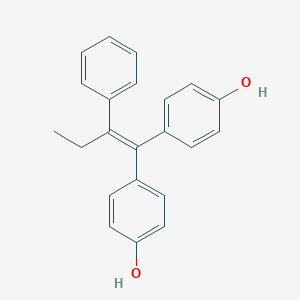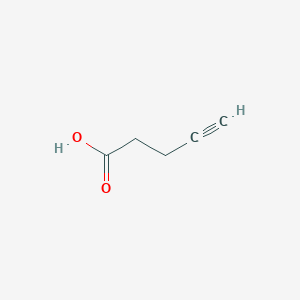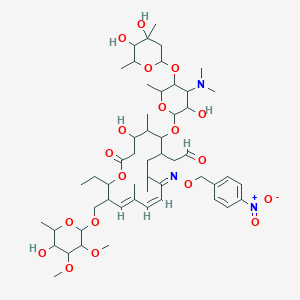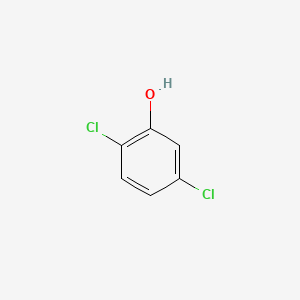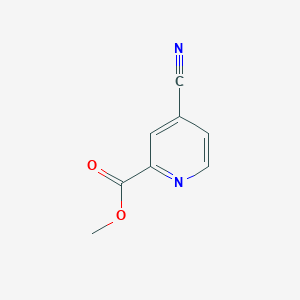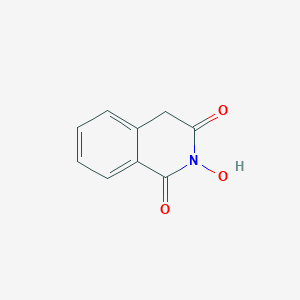
2-hydroxyisoquinoline-1,3(2H,4H)-dione
描述
2-hydroxyisoquinoline-1,3(2H,4H)-dione (HIQ-1,3) is an important organic compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of potential applications in the laboratory. HIQ-1,3 has been used in the synthesis of a variety of compounds, including drugs, polymers, dyes, and other materials. It has also been used in the study of biochemical and physiological processes, as well as in the development of new drugs and treatments.
科研应用
Biological Activity and Antiviral Applications
- 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been identified as a scaffold for inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. Studies demonstrate that certain derivatives of this compound show promise in inhibiting the viral replication of HIV-1 in cells, indicating its potential utility in antiviral therapies (Billamboz et al., 2011).
Hepatitis B Virus (HBV) Replication Inhibition
- The compound has been evaluated as an inhibitor of the HBV ribonuclease H (RNaseH) and shown to block HBV replication, suggesting that derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione could be a foundation for developing more effective RNaseH inhibitors of HBV replication (Cai et al., 2014).
Chemical Synthesis and Modification
- Research has been conducted on the base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones under transition-metal-free and reductant-free conditions, indicating the chemical versatility of the compound for further synthetic applications (Yang et al., 2019).
HCV Inhibition
- C7-Substituted 2-hydroxyisoquinoline-1,3-diones have shown potential as inhibitors of the strand transfer of HIV integrase and the reverse-transcriptase-associated ribonuclease H (RNH), suggesting their potential application in targeting Hepatitis C virus (HCV) (Chen et al., 2012).
性质
IUPAC Name |
2-hydroxy-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAICCBFIBBVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333610 | |
| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyisoquinoline-1,3(2H,4H)-dione | |
CAS RN |
6890-08-0 | |
| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




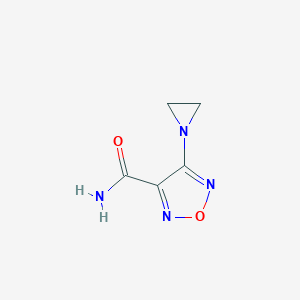
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
